molecular formula C18H19NO4 B14996244 [(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

[(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

Cat. No.: B14996244
M. Wt: 313.3 g/mol
InChI Key: OGLZJGGVPOZKKC-ONEGZZNKSA-N
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Description

(2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a combination of indole, furan, and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be approached through multi-step organic synthesis. A possible route involves the following steps:

    Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.

    Final Coupling: The final step involves coupling the enone moiety with the indole-furan intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug discovery. Its structural features may interact with specific biological targets, making it a potential candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: shares similarities with other indole derivatives, such as indole-3-carboxylates and indole-2-carboxylates.

    Furan derivatives: Compounds like furan-2-carboxylates and furan-3-carboxylates also share structural similarities.

Uniqueness

The uniqueness of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

[(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C18H19NO4/c1-3-4-7-23-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-6-5-8-22-15/h3-6,8,12,19H,7,9-10H2,1-2H3/b4-3+

InChI Key

OGLZJGGVPOZKKC-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/COC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C

Canonical SMILES

CC=CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C

Origin of Product

United States

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